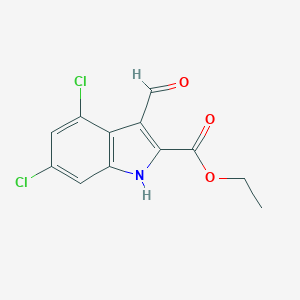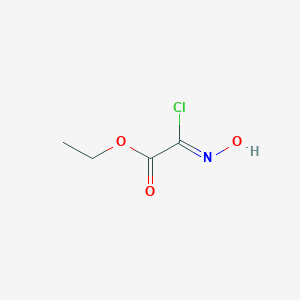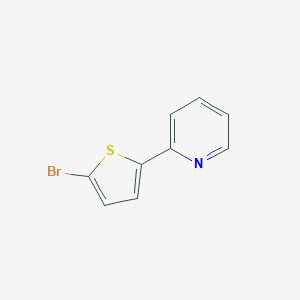
2-(5-溴-2-噻吩基)吡啶
描述
Synthesis Analysis
The synthesis of thienopyridine derivatives, including “2-(5-Bromo-2-thienyl)pyridine,” often involves regioselective bromination and cross-coupling reactions. Lucas et al. (2015) describe a method for the regioselective bromination of thieno[2,3-b]pyridine, achieving selectivity toward the 4-position with an 87% isolated yield. This method demonstrates the compound's utility as a precursor in drug discovery research (Lucas, Moore, Donald, & Hawkins, 2015).
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by a planar thieno[2,3-b]pyridine moiety. Armas et al. (2003) reported the crystallography of a related compound, showcasing the stability of the structure through intermolecular and intramolecular hydrogen bonds (Armas, Peeters, Blaton, Ranter, Navarro, Salfrán Solano, Reyes, & Rodríguez, 2003).
Chemical Reactions and Properties
Thienopyridines, including “2-(5-Bromo-2-thienyl)pyridine,” undergo various chemical reactions that enable the synthesis of complex organic compounds. For example, reactions with pyridinethione derivatives have been used to synthesize a variety of thienyl[2,3-b]pyridine derivatives, showcasing the versatility of thienopyridines in organic synthesis (Attaby, 1997).
科学研究应用
选择性合成融合吡啶:与2-(5-溴-2-噻吩基)吡啶相关的2-溴-1-芳基乙烯基丙二腈已被用于选择性合成融合吡啶。该过程使得功能取代噻吩二吡啶及其氢化类似物的合成成为可能,表明在复杂有机合成中具有潜在应用(Artyomov et al., 1997)。
光谱和生物技术性质:类似于2-(5-溴-2-噻吩基)吡啶的化合物,如5-溴-2-(三氟甲基)吡啶,在光谱学、光学、DNA研究和抗微生物活性方面表现出有希望的性质。这表明在制药和生物技术领域具有潜在应用(Vural & Kara, 2017)。
电化学和自组装应用:与2-(5-溴-2-噻吩基)吡啶相关的分支寡聚(2-噻吩基)和寡聚(2,2′-双噻吩基)取代吡啶衍生物已被合成和表征。它们在电化学氧化和自组装应用中显示出潜力(Bera et al., 2013)。
光学传感:2,4,6-三(5-芳基-2-噻吩基)吡啶被用作检测溶剂极性和质子诱导的颜色变化的光学传感器。这表明它们在化学传感和诊断中的应用(Muraoka, Obara, & Ogawa, 2019)。
荧光性质:合成的4-杂原子-1-基-2-溴噻吩[3,2-c]吡啶,与2-(5-溴-2-噻吩基)吡啶密切相关,表现出有希望的荧光性质。供体-受体取代基的存在显著影响它们的吸收发射性质和荧光量子产率(Toche & Chavan, 2013)。
药物应用:一项关注高效合成新型以吡啶为基础的衍生物的研究,包括5-溴-2-甲基吡啶-3-胺(与2-(5-溴-2-噻吩基)吡啶结构相关),揭示了抗血栓溶解、生物膜抑制和溶血活性。这表明在医药和制药应用中具有潜力(Ahmad et al., 2017)。
材料科学中的光致发光:用取代噻吩基吡啶合成的[Pt(L)(acac)]配合物,包括2-(5-溴-2-噻吩基)吡啶的衍生物,表现出显著的发光性质。这些配合物在光催化和与光物理性质相关的材料科学中具有潜在应用(Kozhevnikov et al., 2009)。
作用机制
Target of Action
It is known that this compound is often used in suzuki-miyaura coupling reactions , which suggests that its primary targets could be various organoboron reagents used in these reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-(5-Bromo-2-thienyl)pyridine likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The resulting organopalladium complex can then undergo a reductive elimination step to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions, it can be inferred that this compound plays a role in the synthesis of various organic compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 24012 g/mol , which is within the range typically favorable for oral bioavailability in drugs.
Result of Action
As a reagent in Suzuki-Miyaura coupling reactions, its primary effect at the molecular level is the formation of new carbon-carbon bonds . The cellular effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Bromo-2-thienyl)pyridine. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the compound’s stability may be influenced by storage conditions .
安全和危害
2-(5-Bromo-2-thienyl)pyridine is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation .
未来方向
The future directions of 2-(5-Bromo-2-thienyl)pyridine research could involve its potential use as a chiral dopant for liquid crystals . Additionally, its role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) could be explored .
属性
IUPAC Name |
2-(5-bromothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKWLQVFAYRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353033 | |
| Record name | 2-(5-bromo-2-thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-thienyl)pyridine | |
CAS RN |
123784-07-6 | |
| Record name | 2-(5-bromo-2-thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123784-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

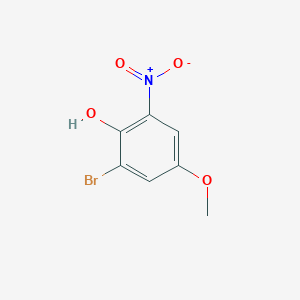
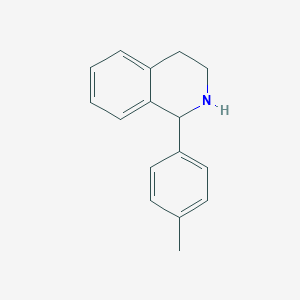

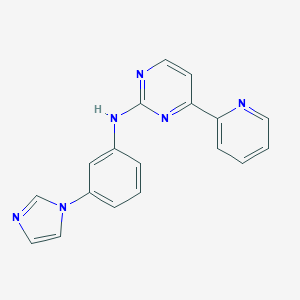
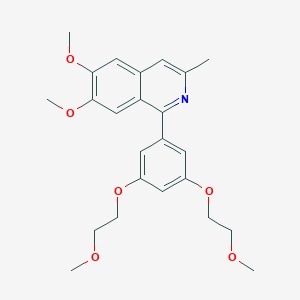
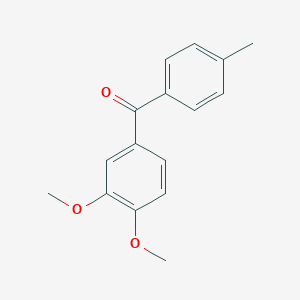
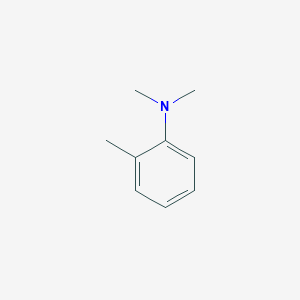
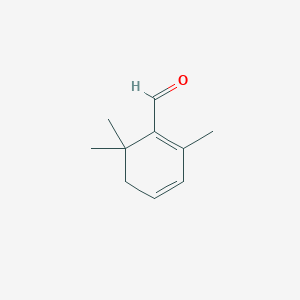
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)

